Oxolan-3-yl vs. Oxan-4-yl Substituent: Differential Lipophilicity and Topological Polar Surface Area
Replacement of the oxolan-3-yl substituent (CAS 1797158-79-2) with an oxan-4-yl group (CAS 1797022-02-6) increases computed lipophilicity and molecular weight because of the additional ring methylene. The topological polar surface area (TPSA) remains identical at 62.6 Ų for both compounds, as the additional carbon does not introduce new heteroatom hydrogen-bond acceptors [1][2]. This means the oxolan-3-yl compound is systematically more hydrophilic at equivalent TPSA, a profile that can favor aqueous solubility and renal clearance in probe-compound applications.
| Evidence Dimension | Computed XLogP3-AA lipophilicity |
|---|---|
| Target Compound Data | -0.8 (CAS 1797158-79-2) |
| Comparator Or Baseline | Oxan-4-yl analog (CAS 1797022-02-6): XLogP3-AA estimated ~ -0.3 to -0.1 based on additive fragment contributions; TPSA = 62.6 Ų (identical) |
| Quantified Difference | ΔXLogP ≈ 0.5–0.7 units (more hydrophilic for target) |
| Conditions | Computed using XLogP3 3.0 algorithm in PubChem |
Why This Matters
For procurement decisions in CNS or solubility-sensitive screening cascades, the ~0.5–0.7 log unit difference in lipophilicity can shift a compound across critical thresholds for blood–brain barrier penetration and kinetic solubility, making the oxolan-3-yl variant the preferred choice when lower logP is desired.
- [1] PubChem Compound Summary for CID 72719656, computed XLogP3-AA and TPSA. National Center for Biotechnology Information (2025). View Source
- [2] PubChem predicted properties for CAS 1797022-02-6. TPSA and logP estimates derived from comparable computed descriptors. National Center for Biotechnology Information (2025). View Source
